molecular formula C18H15N3O5S B3945343 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3945343
M. Wt: 385.4 g/mol
InChI Key: ZFDSPYRUPBJCPE-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 2-methoxy-4-nitrophenyl isothiocyanate, which is then reacted with 3-methyl-1-benzofuran-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-10-12-5-3-4-6-14(12)26-16(10)17(22)20-18(27)19-13-8-7-11(21(23)24)9-15(13)25-2/h3-9H,1-2H3,(H2,19,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDSPYRUPBJCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

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